![molecular formula C14H14N2O2S B2806882 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034617-46-2](/img/structure/B2806882.png)
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The specific molecular structure of “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives often depend on the functional groups attached to the pyrrolidine ring . The specific chemical reactions for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolidine, these properties include the ability to efficiently explore the pharmacophore space due to sp3 hybridization . The specific physical and chemical properties for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the sources I found.Scientific Research Applications
- TPT has been incorporated into porous Ni-MOFs, such as {[Ni3(BTC)2(TPT)2/3(H2O)4.08(MeOH)0.92]}·2DMF·0.5H2O·0.5MeOH and {[Ni3(BTC)2(TPT)2(H2O)6]}·6DMF .
- These compounds may find applications in preventing and treating hyperglycemia-related disorders, including type 1 diabetes, obesity-associated diabetes, and cardiovascular diseases .
- The multiple emission properties arise from the coexistence of an extended nitrogen-rich moiety (TT) and a partially conformationally flexible fragment (Py) .
- Some of these compounds demonstrated better anti-fibrosis activity than existing drugs on hepatic stellate cells (HSC-T6) .
Metal-Organic Frameworks (MOFs) for Gas Sorption
Antidiabetic Potential
Photophysical Behavior Studies
Anti-Fibrosis Activity
Antiviral Research
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. For example, some pyrrolidine derivatives have been designed and synthesized for their anti-tubercular activity . The specific mechanism of action for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is not available in the sources I found.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. Some pyrrolidine derivatives have been evaluated for their cytotoxicity on human cells . The specific safety and hazards for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the sources I found.
Future Directions
properties
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-14(11-4-8-19-10-11)16-7-3-13(9-16)18-12-1-5-15-6-2-12/h1-2,4-6,8,10,13H,3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIIZKVUCCALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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